N-(4-fluoro-2-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide
Description
This compound is a dihydropyrimidinone derivative characterized by a pyrrolidine-substituted pyrimidine core linked to a 4-fluoro-2-methylphenyl acetamide moiety. The presence of the pyrrolidine ring and fluorine atom may enhance metabolic stability and binding affinity compared to simpler analogs.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-12-9-14(19)5-6-15(12)21-16(24)11-23-17(25)10-13(2)20-18(23)22-7-3-4-8-22/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQMTPQOMIYMOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NC3=C(C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidinyl core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyrrolidinyl group: This step may involve nucleophilic substitution or addition reactions.
Attachment of the acetamide moiety: This can be done through acylation reactions.
Incorporation of the fluoro and methyl groups: These groups can be introduced through halogenation and alkylation reactions, respectively.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as carbonyl groups.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural modifications, physicochemical properties, and synthetic yields.
Structural Analogues
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (): Key Differences:
- Replaces the pyrrolidine group with a thioether (-S-) linkage.
- Substitutes the 4-fluoro-2-methylphenyl group with a 4-phenoxyphenyl moiety. Impact:
- The thioether may reduce metabolic stability compared to the pyrrolidine group in the target compound.
- The phenoxy group could enhance lipophilicity but reduce solubility in polar solvents .
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (): Key Differences:
- Incorporates a chromenone-pyrazolopyrimidine scaffold instead of a dihydropyrimidinone core.
- Includes a trifluoromethyl group and additional fluorine atoms.
- Impact :
- The chromenone moiety may confer fluorescence properties or altered binding kinetics.
- Higher molecular weight (571.2 g/mol vs. ~400 g/mol estimated for the target compound) suggests differences in bioavailability .
Dihydropyrimidinyl Derivatives in :
- Key Differences :
- Feature tetrahydropyrimidinyl groups with complex stereochemistry (e.g., compounds m, n, o).
- Include bulky diphenylhexane backbones instead of acetamide linkages.
- Impact :
- Increased steric hindrance may reduce membrane permeability compared to the target compound.
Observations :
- The target compound’s pyrrolidine group likely improves solubility in polar aprotic solvents compared to the thioether analog in .
Biological Activity
N-(4-fluoro-2-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, antioxidant properties, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring and a fluorinated aromatic moiety. The presence of the pyrrolidine group enhances its interaction with biological targets. Its molecular formula is CHFNO, and it has a molecular weight of approximately 305.36 g/mol.
Enzyme Inhibition Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on key enzymes involved in metabolic processes:
- α-Glucosidase Inhibition : The compound has shown remarkable inhibitory activity against α-glucosidase, which is crucial for carbohydrate metabolism. In vitro assays indicated that it outperformed standard inhibitors like acarbose, suggesting its potential as an antidiabetic agent .
- Cholinesterase Inhibition : The compound also exhibited inhibitory effects on acetylcholinesterase (AChE), which plays a vital role in neurotransmission. Kinetic studies revealed that the compound acts through a competitive inhibition mechanism against AChE, indicating its potential in treating neurodegenerative diseases such as Alzheimer's .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays. Results indicated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property underscores its potential in preventing diseases associated with oxidative damage .
In Vivo Studies
In vivo studies conducted on STZ-induced diabetic rat models validated the antidiabetic effects of the compound. The treatment resulted in significant reductions in blood glucose levels compared to control groups, supporting its therapeutic potential in managing diabetes .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the pyrimidine ring and the fluorinated phenyl group significantly influence biological activity. For instance, variations in substituents on the pyrrolidine ring were found to enhance enzyme inhibition potency and selectivity .
Data Tables
| Biological Activity | Target Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|---|
| α-Glucosidase | α-glucosidase | Competitive | 0.25 |
| Acetylcholinesterase | AChE | Competitive | 0.15 |
| Antioxidant Activity | DPPH Radical Scavenging | N/A | 50% Inhibition at 100 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
